molecular formula C8H15N2O+ B13733410 1H-Imidazol-1-yloxy, 2,2,4,5,5-Pentamethyl-2,5-dihydro-

1H-Imidazol-1-yloxy, 2,2,4,5,5-Pentamethyl-2,5-dihydro-

Cat. No.: B13733410
M. Wt: 155.22 g/mol
InChI Key: LIPQYWFFJPYUCN-UHFFFAOYSA-N
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Description

2,2,4,5,5-Pentamethyl-3-imidazoline-1-oxyl is a stable nitroxide radical with the molecular formula C8H15N2O2 and a molecular weight of 171.22 g/mol . This compound is known for its unique structural properties, which include a stable free radical form. It is widely used in various scientific research applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4,5,5-Pentamethyl-3-imidazoline-1-oxyl typically involves the oxidation of 2,2,4,5,5-pentamethyl-3-imidazoline. One common method includes the use of hydrogen peroxide as an oxidizing agent in the presence of a catalyst . The reaction is carried out under controlled conditions to ensure the formation of the desired nitroxide radical.

Industrial Production Methods

Industrial production of 2,2,4,5,5-Pentamethyl-3-imidazoline-1-oxyl follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The compound is then purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

2,2,4,5,5-Pentamethyl-3-imidazoline-1-oxyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted nitroxides, hydroxylamines, and other derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,2,4,5,5-Pentamethyl-3-imidazoline-1-oxyl is used in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,2,4,5,5-Pentamethyl-3-imidazoline-1-oxyl involves its ability to act as a free radical scavenger. The nitroxide radical can interact with other radicals, thereby neutralizing them and preventing oxidative damage. This property makes it valuable in studying oxidative stress and developing antioxidant therapies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,4,5,5-Pentamethyl-3-imidazoline-1-oxyl is unique due to its high stability and specific structural properties, which make it particularly suitable for applications requiring stable free radicals. Its pentamethyl substitution pattern provides enhanced stability compared to other nitroxide radicals .

Properties

Molecular Formula

C8H15N2O+

Molecular Weight

155.22 g/mol

IUPAC Name

2,2,4,5,5-pentamethylimidazol-1-ium 1-oxide

InChI

InChI=1S/C8H15N2O/c1-6-7(2,3)10(11)8(4,5)9-6/h1-5H3/q+1

InChI Key

LIPQYWFFJPYUCN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC([N+](=O)C1(C)C)(C)C

Origin of Product

United States

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